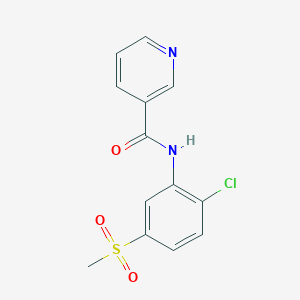

N-(5-甲基-1,3,4-噻二唑-2-基)-2-((1-苯基-5-(对甲苯基)-1H-咪唑-2-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

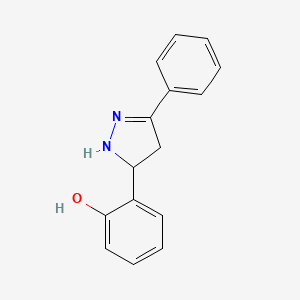

The compound "N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide" is a derivative of thiazole and imidazole, which are heterocyclic compounds known for their biological activities. The thiazole ring is a five-membered ring containing both sulfur and nitrogen, while the imidazole ring is a five-membered planar ring with two nitrogen atoms. These structural features are often found in compounds with significant pharmacological properties.

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which are structurally related to the compound , was achieved by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with various mercapto derivatives . The synthesis process is crucial as it affects the yield and purity of the final product, which in turn can influence its biological activity.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of the thiazole ring, which can engage in various intermolecular interactions. These interactions can be studied using techniques such as X-ray diffraction, which provides information on the crystalline structure and molecular conformation . The electronic properties of these molecules can be investigated using density functional theory (DFT), which helps in understanding the electrophilic and nucleophilic nature of the compound .

Chemical Reactions Analysis

Thiazole derivatives can participate in a range of chemical reactions, often acting as electrophiles due to the presence of electron-withdrawing groups. The reactivity of these compounds can be influenced by substituents on the thiazole ring, which can either donate or withdraw electrons, thus affecting the overall electron density and reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as melting points, solubility, and stability, are important for their practical applications, especially in drug development. Spectroscopic methods like NMR and IR are used to characterize these compounds and confirm their chemical structures . The cytotoxicity and biological activities of these compounds are often evaluated in vitro using various cancer cell lines to determine their potential as anticancer agents .

科学研究应用

合成和抗癌活性

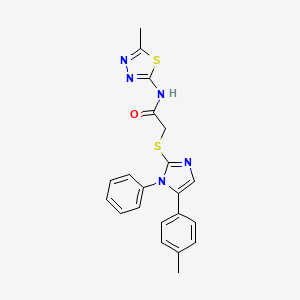

涉及该化合物的突出研究领域是其合成和抗癌活性的评估。该化合物的衍生物已被合成并研究其对各种癌细胞系的活性。例如,通过使 2-氯-N-(5-甲基-4-苯基噻唑-2-基)乙酰胺与巯基衍生物反应合成的化合物对人肺腺癌细胞表现出选择性细胞毒性,一些衍生物表现出高选择性并在癌细胞中诱导细胞凋亡 (Evren 等,2019)。此外,N-芳基-2-((6-芳基咪唑并[2,1-b]噻二唑-2-基)硫代)乙酰胺化合物被合成并评估了它们对不同癌细胞系的细胞毒活性,表明具有显着的抗癌潜力 (Abu-Melha,2021)。

抗菌和抗病毒活性

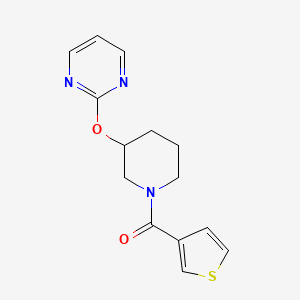

另一个感兴趣的领域是评估这些衍生物的抗菌和抗病毒活性。研究表明,带有 1,3,4-噻二唑部分的苯并噻唑衍生物对烟草花叶病毒 (TMV) 表现出良好的抗病毒活性,并且对各种病原体表现出抗菌活性,表明它们作为分子模板开发新的抗菌剂和抗病毒剂的潜力 (唐等,2019)。

杀虫特性

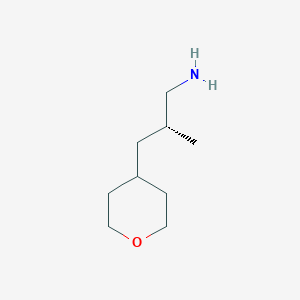

该化合物及其衍生物也因其潜在的杀虫特性而被探索。合成了含有噻二唑部分的创新杂环化合物,并评估了它们对棉铃虫斜纹夜蛾的杀虫活性,显示出有希望的结果 (Fadda 等,2017)。

结构和反应性研究

还对这些化合物的结构解析和反应性研究进行了研究,以更好地了解它们的化学行为。例如,NMR 研究已被用于分析新型衍生物的结构方面和互变异构比,从而对其化学性质提供了有价值的见解 (应军,2012)。

属性

IUPAC Name |

2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5OS2/c1-14-8-10-16(11-9-14)18-12-22-21(26(18)17-6-4-3-5-7-17)28-13-19(27)23-20-25-24-15(2)29-20/h3-12H,13H2,1-2H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCFLTKBSUWKHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NN=C(S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2519200.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2519204.png)

![2,6-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2519207.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclohexanecarboxamide](/img/structure/B2519210.png)

![N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide](/img/structure/B2519211.png)

![2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2519215.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2519216.png)